molecular formula C8H16N2O B15157908 Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime

Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime

Cat. No.: B15157908
M. Wt: 156.23 g/mol
InChI Key: PFMIFILUUXMLTB-YCRREMRBSA-N
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Description

Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an oxime group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime typically involves the reaction of acetaldehyde with O-(1-methyl-piperidin-3-YL)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. Common reagents used in this synthesis include acetaldehyde, O-(1-methyl-piperidin-3-YL)hydroxylamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the oxime bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde,O-(1-ethyl-piperidin-3-YL)oxime: Similar structure with an ethyl group instead of a methyl group.

    Acetaldehyde,O-(1-propyl-piperidin-3-YL)oxime: Similar structure with a propyl group instead of a methyl group.

    Acetaldehyde,O-(1-butyl-piperidin-3-YL)oxime: Similar structure with a butyl group instead of a methyl group.

Uniqueness

Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is unique due to the specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group may enhance its stability and interaction with certain biological targets compared to its analogs with longer alkyl chains.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(E)-N-(1-methylpiperidin-3-yl)oxyethanimine

InChI

InChI=1S/C8H16N2O/c1-3-9-11-8-5-4-6-10(2)7-8/h3,8H,4-7H2,1-2H3/b9-3+

InChI Key

PFMIFILUUXMLTB-YCRREMRBSA-N

Isomeric SMILES

C/C=N/OC1CCCN(C1)C

Canonical SMILES

CC=NOC1CCCN(C1)C

Origin of Product

United States

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